Glucoiberin

描述

Structure

3D Structure

属性

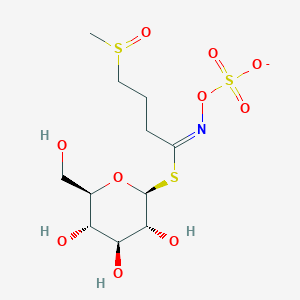

分子式 |

C11H20NO10S3- |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |

InChI 键 |

PHYYADMVYQURSX-WWFIZPDBSA-M |

SMILES |

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

手性 SMILES |

CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Glucoiberin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a prominent glucosinolate found in Brassicaceae vegetables such as kale and broccoli, is a subject of growing interest within the scientific community. As a precursor to the bioactive isothiocyanate iberin, it holds potential for applications in cancer research and other therapeutic areas. This technical guide provides an in-depth analysis of the chemical structure, biosynthetic pathway, biological activities, and relevant experimental methodologies pertaining to this compound. Quantitative data are systematically presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Structure of this compound

This compound is classified as an alkylglucosinolate.[1][2] Its structure is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid methionine.[3][4] The defining feature of this compound is its 3-(methylsulfinyl)propyl side chain.[5]

The systematic IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate.[3] Upon enzymatic hydrolysis by myrosinase, the thioglucose linkage is cleaved, leading to an unstable aglycone that rearranges to form the biologically active isothiocyanate, iberin.[6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C11H21NO10S3 | [3] |

| Molecular Weight | 423.5 g/mol | [3][8] |

| CAS Number | 554-88-1 | [3][4] |

| Synonyms | 3-methylsulfinylpropyl glucosinolate | [3][9] |

Biosynthesis of this compound

This compound is synthesized in plants through the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[3][4]

-

Chain Elongation: The precursor amino acid, methionine, undergoes a series of chain elongation cycles, where methylene groups are added to the side chain.[3][10]

-

Core Structure Formation: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes (CYP79 family).[3][4] Subsequent oxidation by CYP83 enzymes and conjugation to a sulfur donor leads to the formation of a thiohydroximate intermediate. A glucose molecule is then transferred from UDP-glucose to form desulfothis compound. Finally, a sulfate group is added by a sulfotransferase to yield this compound.[4][10]

-

Side-Chain Modification: The characteristic methylsulfinyl group of the this compound side chain is formed through oxidation of the methylthio group of its precursor, glucoiberverin.[3]

Figure 1: Biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

While intact glucosinolates like this compound may possess some biological activity, the majority of their effects are attributed to their hydrolysis products, primarily isothiocyanates.[7][11] The hydrolysis of this compound by the enzyme myrosinase yields iberin, which has demonstrated various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[7]

A key mechanism of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Figure 2: Iberin-mediated activation of the Nrf2 signaling pathway.

Table 2: Summary of Biological Activities of this compound and its Hydrolysis Products

| Biological Activity | Compound | Findings | Reference(s) |

| Anticancer | Iberin | Promotes apoptosis and inhibits cell cycle progression in cancer cells. | [5][7] |

| Anti-inflammatory | Iberin | Modulates inflammatory pathways. | [12] |

| Antioxidant | Iberin | Induces the expression of antioxidant enzymes via the Nrf2 pathway. | [12][13] |

| Biocidal/Biofumigation | This compound | Shows activity against certain fungi. | [8][11] |

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction of intact glucosinolates from plant material involves the following steps:[9][14][15]

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

-

Extraction: Extract the powder with boiling 70% methanol or ethanol to inactivate myrosinase and solubilize the glucosinolates.[9][14]

-

Purification: The crude extract is often purified using solid-phase extraction (SPE) with an anion exchange resin.[2][16] The glucosinolates bind to the column and can be eluted after washing away impurities.

-

Desulfation (for HPLC analysis): For analysis by high-performance liquid chromatography (HPLC), the sulfate group is often removed enzymatically using sulfatase to produce desulfoglucosinolates, which have better chromatographic properties.[1][9]

-

Final Purification: The desulfoglucosinolates are eluted and can be further purified by preparative HPLC.[16]

Figure 3: General workflow for the extraction and purification of this compound.

Quantitative Analysis

The quantification of this compound is typically performed using HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).[1][6][17]

-

HPLC-UV: Desulfoglucosinolates are separated on a C18 reversed-phase column and detected by their UV absorbance, typically around 229 nm.[9] Quantification is achieved by comparing the peak area to that of a known standard, such as sinigrin, and applying a response factor.[9]

-

LC-MS/MS: This method allows for the direct quantification of intact glucosinolates without the need for desulfation.[1][6] It offers high sensitivity and specificity, making it ideal for complex biological matrices.[1]

Table 3: Quantitative Data on this compound Content in Broccoli

| Broccoli Genotype/Part | This compound Content (mg/g DW) | Analytical Method | Reference(s) |

| Various Genotypes (florets) | Not consistently detected in all genotypes | UPLC-DAD | [17] |

| Broccoli Chops (wound-induced) | Increased content after wounding | Not specified | [18] |

Note: The content of this compound can vary significantly depending on the plant variety, growing conditions, and the specific tissue analyzed.[17]

Conclusion

This compound is a significant glucosinolate with a well-defined chemical structure and biosynthetic pathway. While its biological activity is primarily mediated through its hydrolysis product, iberin, the parent compound itself plays a crucial role as a stable precursor. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research. A deeper understanding of the signaling pathways modulated by iberin, particularly the Nrf2 pathway, will be pivotal for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support ongoing and future investigations into the promising potential of this compound and its derivatives.

References

- 1. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of a Sinapine-Glucoraphanin Salt from Broccoli Seeds - American Journal of Plant Sciences - SCIRP [scirp.org]

- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Transcriptome Analyses Reveal a Special Glucosinolate Metabolism Mechanism in Brassica alboglabra Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Quantification and Diversity Analyses of Glucosinolates in 191 Broccoli Genotypes Highlight Valuable Genetic Resources for Molecular Breeding [mdpi.com]

- 18. mdpi.com [mdpi.com]

Glucoiberin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a member of the glucosinolate family of secondary metabolites, is a sulfur-containing compound predominantly found in plants of the Brassicaceae family.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted to iberin, an isothiocyanate that has garnered significant interest for its potential chemopreventive and therapeutic properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in plants, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound

This compound is widely distributed within the Brassicaceae family, which includes many common dietary vegetables. The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental growing conditions.

Major Plant Sources

Key plant sources of this compound include:

-

Broccoli (Brassica oleracea var. italica): Found in varying concentrations in florets, leaves, and seeds.[1][3]

-

Cabbage (Brassica oleracea var. capitata): Present in the leaves of different cabbage varieties.[4][5]

-

Kale (Brassica oleracea var. acephala): Leaves of various kale cultivars are a notable source.[6][7]

-

Cauliflower (Brassica oleracea var. botrytis): Detected in the curds and leaves.[3]

-

Iberis amara (Candytuft): The seeds of this plant are a particularly rich source of this compound.[2][8]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources, compiled from multiple studies. Values have been standardized to common units for comparative purposes where possible.

Table 1: this compound Content in Brassica oleracea Varieties

| Plant Species | Cultivar/Variety | Plant Part | This compound Content (µmol/g Dry Weight) | This compound Content (µmol/100g Fresh Weight) | Reference(s) |

| Broccoli | Multiple Cultivars | Florets | - | 21 - 397 | [9] |

| Broccoli | "Marathon" | Seeds | - | - | [10] |

| Broccoli | Multiple Cultivars | Seeds | - | 0 - 40 | [10] |

| Cabbage | Multiple Cultivars | Leaves | 10.9 - 27 (total glucosinolates) | - | [5] |

| Kale | Brassica oleracea var. sabellica L. | Leaves | - | ~2.5 (calculated from mg/100g FW) | [6] |

| Kale | Red Kale (B. oleracea var. acephala) | Baby Leafy Greens | Presence confirmed | - | [11] |

| Cauliflower | Multiple Cultivars | Florets | - | - | [9] |

Table 2: this compound Content in other Brassicaceae Species

| Plant Species | Plant Part | This compound Content (µmol/g Dry Weight) | Reference(s) |

| Iberis amara | Seeds | - | [2][8] |

| Iberis sempervirens | Leaves | 35.37 | [8] |

| Iberis sempervirens | Flowers | 19.76 | [8] |

Note: Direct comparison between studies can be challenging due to variations in analytical methods, cultivars, and growing conditions. The data presented should be considered as a general guide.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound from plant materials.

Protocol 1: Extraction of Glucosinolates from Plant Material

This protocol is adapted from established methods for glucosinolate extraction.[12][13]

1. Materials and Reagents:

- Fresh or freeze-dried plant material

- Methanol (70% and 80% aqueous solutions)[1][12]

- Deionized water

- Internal standard (e.g., Sinigrin)

- Solid-Phase Extraction (SPE) cartridges (e.g., DEAE-Sephadex A-25)[5]

- Sulfatase (from Helix pomatia) solution[13]

- Sodium acetate buffer (pH 5.0)

2. Sample Preparation:

- For fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder.

- For freeze-dried tissue, grind to a fine powder using a ball mill or mortar and pestle.

3. Extraction Procedure:

- Weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.

- Add a known amount of internal standard.

- Add 2 mL of boiling 80% methanol to inactivate myrosinase and extract the glucosinolates.[2] Vortex thoroughly.

- Incubate the mixture in a water bath at 70-80°C for 15-20 minutes, with intermittent vortexing.

- Centrifuge at 10,000 x g for 10 minutes.

- Carefully collect the supernatant.

- Repeat the extraction (steps 3-6) on the pellet with 70% methanol and combine the supernatants.

4. Purification by Solid-Phase Extraction (SPE):

- Condition a DEAE-Sephadex A-25 SPE cartridge by washing with water and then sodium acetate buffer.

- Load the combined supernatant onto the conditioned SPE cartridge. The negatively charged glucosinolates will bind to the anion-exchange resin.

- Wash the cartridge with water to remove unbound impurities.

- For desulfation (for HPLC-UV analysis), apply a solution of purified sulfatase to the cartridge and incubate overnight at room temperature.[13] This step is omitted for intact glucosinolate analysis by LC-MS.

- Elute the desulfoglucosinolates (or intact glucosinolates) from the cartridge with deionized water.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of desulfoglucosinolates.[11][13]

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: Water

- Mobile Phase B: Acetonitrile

- Gradient: A linear gradient from 1% to 25% B over 25 minutes is typically used.

- Flow Rate: 1.0 mL/min

- Detection: UV at 229 nm.[11]

- Injection Volume: 20 µL

2. Quantification:

- Prepare a calibration curve using a certified reference standard of desulfo-glucoiberin or use sinigrin as an external standard with a response factor.

- Identify the desulfo-glucoiberin peak in the sample chromatogram based on its retention time compared to the standard.

- Quantify the amount of this compound in the original sample by relating the peak area to the calibration curve and accounting for the initial sample weight and any dilution factors.

Protocol 3: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct quantification of intact this compound with high sensitivity and specificity.[1][14]

1. Instrumentation and Conditions:

- UHPLC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.

- Column: A reversed-phase C18 or HILIC column suitable for UHPLC.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A fast gradient optimized for the separation of glucosinolates.

- Flow Rate: 0.3 - 0.5 mL/min.

- Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode.

- MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification (e.g., m/z 422 -> m/z 342, 97).

2. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound.

- Quantify this compound in the samples by comparing the peak area from the MRM transition to the calibration curve.

Biosynthesis of this compound

This compound, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine through a series of enzymatic reactions categorized into three main stages: chain elongation, core structure formation, and side-chain modification.[1]

1. Chain Elongation of Methionine: The side chain of methionine is elongated by one or more methylene (-CH2-) groups. This process involves a cycle of deamination, condensation with acetyl-CoA, isomerization, oxidative decarboxylation, and transamination. Key enzymes in this stage include branched-chain amino acid aminotransferases (BCAT), methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH).[1]

2. Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into the core glucosinolate structure. This involves the conversion of the amino acid to an aldoxime by cytochrome P450 enzymes of the CYP79 family. The aldoxime is then converted to a thiohydroximic acid by CYP83 enzymes, followed by S-glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74) and subsequent sulfation by a sulfotransferase (SOT) to form the final glucosinolate.[1][14]

3. Side-Chain Modification: The final step in the biosynthesis of this compound is the oxidation of the sulfur atom in the side chain of the precursor glucosinolate. This reaction is catalyzed by a flavin-monooxygenase (FMO).

Caption: Biosynthetic pathway of this compound from Methionine.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, occurrence, and analysis of this compound in plants. The quantitative data presented in the tables offer a valuable reference for researchers seeking to identify rich plant sources of this bioactive compound. The detailed experimental protocols provide a solid foundation for the accurate extraction and quantification of this compound, which is crucial for pharmacological studies and the development of new therapeutic agents. Furthermore, the elucidation of the this compound biosynthetic pathway offers insights into the metabolic engineering of plants for enhanced production of this valuable compound. As research into the health benefits of this compound and its derivatives continues to expand, the information compiled in this guide will be instrumental for advancing scientific knowledge and its application in the fields of nutrition, medicine, and agriculture.

References

- 1. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Determination of glucosinolate contents in Brassica germplasm collections and inter- & intra-leaves distribution pattern using UPLC-MS/MS Multiple Reaction Monitoring scan mode (2019) | Awraris Derbie Assefa | 6 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Chromatogram Detail [sigmaaldrich.com]

- 12. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Activity of Glucoiberin and its Hydrolysis Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a glucosinolate found predominantly in Brassicaceae vegetables, serves as a precursor to the biologically active isothiocyanate, iberin. This transformation, catalyzed by the enzyme myrosinase upon plant tissue disruption, unlocks a spectrum of therapeutic activities. Iberin has demonstrated significant potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the biological activities of this compound's primary hydrolysis product, iberin. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Introduction

Glucosinolates (GSLs) are a class of secondary metabolites found in cruciferous plants, which play a crucial role in plant defense.[1][2] Their biological significance in human health is primarily attributed to their hydrolysis products, particularly isothiocyanates (ITCs).[1][2][3] this compound (GIB) is an aliphatic glucosinolate present in vegetables like kale, broccoli, and cabbage.[4][5][6] Upon plant cell damage, this compound is hydrolyzed by the endogenous enzyme myrosinase into iberin (3-methylsulfinylpropyl isothiocyanate), a potent and bioactive ITC.[1][3] Iberin, a homologue of the well-studied sulforaphane, exhibits a range of pharmacological effects, including chemopreventive, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for therapeutic development.[3][4][7]

Hydrolysis of this compound to Iberin

In intact plant cells, this compound and myrosinase are physically separated.[1] When the plant tissue is damaged (e.g., by chewing, chopping, or insect attack), myrosinase comes into contact with this compound, initiating a hydrolysis reaction. This reaction cleaves the β-thioglucose bond, releasing glucose and an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the stable and biologically active isothiocyanate, iberin.[1][8] The efficiency of this conversion can be influenced by various factors such as pH and temperature.[9][10]

Biological Activities and Mechanisms of Action

Iberin exerts its biological effects through the modulation of multiple cellular signaling pathways.

Anticancer Activity

Iberin has been shown to possess potent anticancer properties in various cancer cell lines.[7][11] Its primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell proliferation.[7][9][11]

-

Induction of Apoptosis: Iberin can trigger apoptosis by increasing the activity of caspases, a family of proteases that execute cell death.[7]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle by inducing the expression of cell cycle inhibitors like p21 and decreasing the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[7]

Table 1: Anticancer Activity of Isothiocyanates (ITCs) including Iberin Analogues

| Cancer Cell Line | Compound | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| Human Neuroblastoma | Iberin | Induces apoptosis and cell cycle arrest | Not specified | [7][9] |

| Ovarian Cancer | Iberin | Inhibits cell proliferation, induces apoptosis | Not specified | [11] |

| Hepatocellular Carcinoma (HepG2) | Iberin | Increases intracellular ROS, anticancer activity | Not specified | [11] |

| Bladder Cancer | Iberin Analogues | Cytotoxic activity | 10 to 20 µM | [12] |

| Human T-lymphoblastoid (Jurkat) | Phenethyl ITC | Induces apoptosis | ~5 µM | [13][14] |

| Cervical Cancer (HeLa) | Allyl ITC | Inhibits cell viability | 5-45 µM |[15] |

Note: Specific IC50 values for iberin are not consistently reported across all studies, but its activity is comparable to other potent ITCs.

Anti-inflammatory Activity

Iberin demonstrates significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[11][16] This is achieved primarily through the suppression of critical inflammatory signaling pathways.

-

Mechanism: Iberin has been shown to inhibit the production of interleukin-6 (IL-6), C-X-C motif chemokine ligand 10 (CXCL10), and the expression of vascular cell adhesion molecule (VCAM)-1, inducible nitric oxide synthase (iNOS), and cyclooxygenase (COX)-2.[11][16]

-

Signaling Pathways: It effectively inhibits the activation of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are master regulators of the inflammatory response.[11][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms [mdpi.com]

- 4. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iberin - LKT Labs [lktlabs.com]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]

- 11. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the broad-spectrum activity of carbohydrate-based Iberin analogues: From anticancer effect to antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Glucoiberin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a glucosinolate found predominantly in plants of the Brassicaceae family, particularly in the genus Iberis, has garnered significant interest within the scientific community.[1] As a precursor to the bioactive isothiocyanate iberin, this compound is implicated in various physiological processes, including antioxidant and potential chemopreventive activities. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a sulfur-containing glycoside with a well-defined molecular structure. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical databases and scientific literature.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate | [2] |

| Molecular Formula | C₁₁H₂₁NO₁₀S₃ | [2][3] |

| Molecular Weight | 423.5 g/mol | [2][3] |

| CAS Number | 554-88-1 | [2] |

| Canonical SMILES | CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | [3] |

| InChI Key | PHYYADMVYQURSX-WWFIZPDBSA-N | [3] |

Physical Properties

| Property | Value | Source |

| Melting Point | 141-143 °C | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces Data |

| XLogP3 | -2.4 | [2][3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 13 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 236 Ų | [2][3] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are synthesized from established methods for glucosinolate analysis.

Isolation and Purification of this compound from Iberis amara seeds

This protocol describes a general procedure for the extraction and purification of this compound, which can be adapted based on specific laboratory conditions.

Materials:

-

Iberis amara seeds

-

Methanol (70% and 100%)

-

Deionized water

-

DEAE-Sephadex A-25

-

Aryl sulfatase (from Helix pomatia)

-

Sodium acetate buffer (pH 5.0)

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

Procedure:

-

Extraction:

-

Grind Iberis amara seeds to a fine powder.

-

Extract the powder with boiling 70% methanol for 10 minutes to inactivate myrosinase.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

-

Anion-Exchange Chromatography:

-

Prepare a column with DEAE-Sephadex A-25 equilibrated with water.

-

Load the concentrated extract onto the column. Glucosinolates will bind to the resin.

-

Wash the column with water to remove unbound impurities.

-

-

Desulfation (Optional, for analysis of desulfoglucosinolates):

-

Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group.

-

-

Elution:

-

Elute the intact this compound (or desulfo-Glucoiberin) from the column with water.

-

-

Purification and Lyophilization:

-

Further purify the eluted fraction using preparative High-Performance Liquid Chromatography (HPLC).

-

Freeze-dry the purified fractions to obtain solid this compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient elution is typically used, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.

Procedure:

-

Sample Preparation: Dissolve a known amount of purified this compound in the initial mobile phase composition.

-

Injection: Inject the sample onto the HPLC column.

-

Detection: Monitor the elution at 229 nm.

-

Quantification: Use a calibration curve generated from a certified reference standard of this compound for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical for ¹H NMR):

-

Pulse Program: Standard 1D proton experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: Appropriate for the proton chemical shift range (e.g., 12 ppm).

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS) Analysis

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS) for structural elucidation.

Ionization Method:

-

Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

Procedure:

-

Sample Infusion/Separation: The sample can be directly infused into the mass spectrometer or separated by LC prior to MS analysis.

-

MS Scan: Acquire full scan mass spectra to determine the molecular weight of this compound ([M-H]⁻).

-

MS/MS Fragmentation: Select the parent ion of this compound for fragmentation. The fragmentation pattern provides structural information. A characteristic fragment for glucosinolates is the sulfate group at m/z 97 (HSO₄⁻).[5]

Signaling Pathways

This compound itself is biologically inactive. Its bioactivity is attributed to its hydrolysis product, the isothiocyanate iberin. This hydrolysis is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue damage (e.g., chewing).[6]

Hydrolysis of this compound to Iberin

Upon cellular disruption, myrosinase hydrolyzes the thioglucosidic bond in this compound, leading to the formation of an unstable aglycone, which then rearranges to form iberin.

Activation of the Keap1-Nrf2-ARE Signaling Pathway by Iberin

Iberin, like other isothiocyanates, is known to be a potent activator of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism of Activation:

-

Basal State: Under normal conditions, Nrf2 is bound to its repressor protein Keap1 in the cytoplasm. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.

-

Activation by Iberin: Iberin, being an electrophile, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to and promote the degradation of Nrf2.

-

Nrf2 Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Conclusion

This compound stands as a molecule of significant scientific interest due to its prevalence in commonly consumed vegetables and the potent biological activity of its hydrolysis product, iberin. This guide has provided a comprehensive overview of its fundamental physical and chemical properties, along with detailed experimental protocols for its study. The elucidation of its role in activating the Keap1-Nrf2-ARE signaling pathway underscores its potential as a modulator of cellular defense mechanisms. Further research into this compound and its derivatives is warranted to fully explore their therapeutic and chemopreventive applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H21NO10S3 | CID 656543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound CAS#: 554-88-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Glucoiberin and its Conversion to the Bioactive Isothiocyanate, Iberin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates, a class of secondary metabolites predominantly found in cruciferous vegetables of the Brassicaceae family, are of significant interest in the field of drug discovery and development. These sulfur-containing compounds are precursors to biologically active isothiocyanates, which are formed upon enzymatic hydrolysis. This technical guide focuses on glucoiberin, a specific glucosinolate, and its corresponding isothiocyanate, iberin. Iberin has demonstrated a range of promising biological activities, including anticancer and antimicrobial properties, making it a molecule of interest for further investigation and therapeutic development.

This document provides a comprehensive overview of the chemistry of this compound and iberin, the enzymatic conversion process, detailed experimental protocols for their study, and a summary of the known biological activities and associated signaling pathways of iberin.

Chemical Profiles

This compound

-

Systematic Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate[1]

-

Molecular Formula: C₁₁H₂₁NO₁₀S₃[1]

-

Structure: this compound is an alkylglucosinolate, characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid methionine. In the case of this compound, the side chain is a 3-(methylsulfinyl)propyl group.[1][3][4]

Iberin

-

Systematic Name: 1-isothiocyanato-3-methylsulfinylpropane[5]

-

Structure: Iberin is an isothiocyanate, a compound containing the functional group -N=C=S. It is formed from the enzymatic hydrolysis of this compound.[4][5] The structure of iberin features a three-carbon chain with a terminal isothiocyanate group and a methylsulfinyl group at the other end.[5][7][8]

Enzymatic Conversion of this compound to Iberin

The conversion of this compound to iberin is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147).[9][10] In intact plant cells, this compound and myrosinase are physically separated. Upon tissue damage, such as chewing or cutting, they come into contact, initiating the hydrolysis reaction.[11][12]

The process involves the myrosinase-catalyzed cleavage of the thioglucosidic bond in this compound, which releases a glucose molecule and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form the stable isothiocyanate, iberin.[9][10][13]

Quantitative Data

Yield of Iberin from this compound

The molar yield of isothiocyanates from their corresponding glucosinolates can vary depending on the hydrolysis conditions.

| Precursor | Product | Molar Yield (%) | Conditions | Reference |

| This compound | Iberin | 48.6 | Hydrolysis of this compound from Lesquerella seed meal. | [14] |

Note: Further research is required to establish a comprehensive dataset on iberin yields under various optimized enzymatic conditions.

Anticancer Activity of Iberin (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Colon Cancer | Colon | 3.88 (crude extract) | Not Specified | [15] |

| Colon Cancer | Colon | <0.78 (myrosinase hydrolysate) | Not Specified | [15] |

Note: The provided data is for a crude extract and a myrosinase hydrolysate of broccoli, which contains this compound among other glucosinolates. More studies with purified iberin are needed to determine its specific IC₅₀ values against a broader range of cancer cell lines.

Antimicrobial Activity of Iberin (Minimum Inhibitory Concentration - MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | 7.5 µM (Ravenelin) | [16] |

| Streptococcus mutans | Gram-positive bacterium | 0.33 ± 0.02 mg/mL (Piperine) | [17] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material (e.g., Iberis amara seeds)

This protocol is adapted from methods described for glucosinolate extraction.[4][18][19]

-

Sample Preparation: Freeze-dry fresh plant material (e.g., seeds of Iberis amara) and grind to a fine powder.

-

Extraction: a. Weigh 1 g of the powdered material into a centrifuge tube. b. Add 10 mL of 70% methanol pre-heated to 70°C to inactivate endogenous myrosinase. c. Vortex thoroughly and incubate in a water bath at 70°C for 20 minutes, with intermittent vortexing. d. Centrifuge at 3,000 x g for 10 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 70% methanol. f. Pool the supernatants.

-

Purification by Solid Phase Extraction (SPE): a. Use a DEAE Sephadex A-25 or a similar anion exchange SPE cartridge. b. Condition the cartridge with 1 M sodium acetate, followed by deionized water until the eluate is neutral. c. Load the crude glucosinolate extract onto the column. d. Wash the column with deionized water to remove impurities. e. Elute the purified this compound with 0.5 M potassium sulfate.

-

Desalting and Lyophilization: a. The eluted fraction can be desalted using a C18 SPE cartridge. b. Lyophilize the purified this compound fraction to obtain a powder.

-

Quality Control: Confirm the identity and purity of this compound using HPLC-UV and LC-MS/MS.

Purification of Myrosinase

This protocol is a generalized procedure based on established methods.[8][9][11]

-

Source: Myrosinase can be purified from various Brassicaceae sources, such as broccoli sprouts, daikon sprouts, or mustard seeds.

-

Extraction: a. Homogenize the plant material in a cold extraction buffer (e.g., 20 mM MES buffer, pH 6.5, containing 1 mM EDTA and 0.1% Triton X-100). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude myrosinase extract.

-

Ammonium Sulfate Precipitation: a. Slowly add ammonium sulfate to the crude extract to a final saturation of 40-70% while stirring at 4°C. b. Allow the protein to precipitate for at least 1 hour. c. Centrifuge at 10,000 x g for 30 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

-

Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.

-

Chromatographic Purification: a. Further purify the dialyzed protein solution using affinity chromatography (e.g., Concanavalin A-Sepharose) or ion-exchange chromatography. b. Collect fractions and assay for myrosinase activity.

-

Purity and Activity Assessment: a. Assess the purity of the enzyme by SDS-PAGE. b. Determine the specific activity of the purified myrosinase using a standard substrate like sinigrin.

Enzymatic Synthesis of Iberin from this compound

This protocol provides a general framework for the enzymatic conversion. Optimization may be required.

-

Reaction Setup: a. Dissolve a known amount of purified this compound in a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5). b. Add purified myrosinase to the this compound solution. The optimal enzyme-to-substrate ratio should be determined empirically. c. Ascorbic acid (to a final concentration of 1 mM) can be added as a cofactor to enhance myrosinase activity.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The reaction progress can be monitored by HPLC.

-

Extraction of Iberin: a. After the reaction is complete, extract the iberin from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. b. Perform the extraction twice, pooling the organic layers.

-

Purification of Iberin: a. Dry the pooled organic layers over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure to obtain crude iberin. c. Further purification can be achieved by flash chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized iberin using techniques such as NMR and mass spectrometry.

Assessment of Nrf2 Activation by Iberin

This protocol outlines the general steps for a luciferase reporter assay to measure Nrf2 activation.[6][20][21][22][23][24]

-

Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate media. b. Co-transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: a. After 24 hours of transfection, treat the cells with various concentrations of iberin for a specified duration (e.g., 6-24 hours). b. Include a positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO).

-

Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Express the results as fold induction relative to the vehicle control.

Western Blot Analysis of STAT3 and p70S6K Phosphorylation

This protocol describes the detection of phosphorylated forms of STAT3 and p70S6K as markers of their activation.[17][25][26][27]

-

Cell Treatment and Lysis: a. Seed cells (e.g., a relevant cancer cell line) and allow them to adhere. b. Treat the cells with iberin at various concentrations and for different time points. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST. b. Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Biological Activities and Signaling Pathways of Iberin

Iberin exhibits a range of biological activities that are of interest for drug development.

Anticancer Activity

Iberin has been shown to possess anticancer properties, although the specific mechanisms are still under investigation. Like other isothiocyanates, iberin is believed to exert its effects through multiple pathways, including:

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that supply tumors.

Antimicrobial Activity

Isothiocyanates, in general, are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The exact mechanism of action is not fully elucidated but may involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Signaling Pathways Modulated by Iberin and Related Isothiocyanates

Iberin and other isothiocyanates are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. Purification of active myrosinase from plants by aqueous two-phase counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. researchgate.net [researchgate.net]

- 15. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. DOT Language | Graphviz [graphviz.org]

- 21. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

- 23. raybiotech.com [raybiotech.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Discovery and Isolation of Glucoiberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a glucosinolate found predominantly in the Brassicaceae family, particularly in species of the genus Iberis, has garnered scientific interest due to the bioactive properties of its hydrolysis product, iberin. This technical guide provides an in-depth overview of the discovery, history, and methods for the isolation of this compound. It details historical and contemporary experimental protocols, presents quantitative data from various isolation studies, and elucidates the key signaling pathways modulated by its isothiocyanate derivative, iberin. The guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is rooted in the broader exploration of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.

-

Mid-20th Century Discovery: this compound, known chemically as (RS)-3-(methylsulfinyl)propyl glucosinolate, was first identified in 1954 by Schultz and Gmelin. They isolated this novel glucosinolate from the seeds of bitter candytuft (Iberis amara), from which its name is derived.

-

Early Isolation Techniques: The initial methods for glucosinolate isolation were pioneering for their time and laid the groundwork for modern techniques. These early procedures often involved extraction with aqueous alcohols, followed by purification steps that took advantage of the anionic nature of glucosinolates. One of the foundational methods was developed by Thies for the isolation of sinigrin from rapeseed, which involved adsorption onto a weak anion-exchange resin (DEAE Sephadex A25) and subsequent elution with a high concentration of a salt solution. This principle of ion-exchange chromatography remains a cornerstone of many modern glucosinolate isolation protocols.

-

Structural Elucidation: The definitive structure of glucosinolates, including the (Z)-configuration of the thiohydroximate function, was later confirmed through chemical synthesis and X-ray crystallography. The crystallization of this compound has been achieved, allowing for its detailed structural analysis by X-ray diffraction.

Experimental Protocols for this compound Isolation

The isolation of this compound, like other glucosinolates, requires careful attention to the inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue disruption. Modern protocols are optimized for yield, purity, and efficiency.

General Workflow for Glucosinolate Isolation

The isolation of this compound typically follows a multi-step process designed to extract, purify, and concentrate the target compound.

Detailed Methodology: Ion-Exchange Chromatography

This protocol is a widely adopted method for the purification of glucosinolates, including this compound.

1. Sample Preparation and Extraction:

- Grind lyophilized plant material (e.g., seeds of Iberis amara) to a fine powder.

- To inactivate myrosinase, immediately add the powder to boiling 70% methanol or ethanol and reflux for 10-15 minutes.

- Cool the mixture and continue extraction at room temperature with stirring for several hours or overnight.

- Separate the solid material by filtration or centrifugation. The resulting supernatant is the crude glucosinolate extract.

2. Anion-Exchange Chromatography:

- Prepare a column with a weak anion-exchange resin, such as DEAE-Sephadex A-25.

- Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).

- Load the crude extract onto the column. Glucosinolates, being anionic, will bind to the resin.

- Wash the column with water and then the equilibration buffer to remove unbound impurities.

- Elute the bound glucosinolates with a high concentration salt solution, such as potassium sulfate.

3. Desalting and Final Purification:

- The eluate containing the glucosinolates and a high concentration of salt needs to be desalted. This can be achieved by various methods, including size-exclusion chromatography (e.g., Sephadex G-25) or by using a strong cation-exchange resin to remove the potassium ions.

- For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column can be employed as a final polishing step.

- The purified fractions containing this compound are then pooled and lyophilized to obtain the final product as a white powder.

Alternative Method: Preparative HPLC

For achieving high purity, preparative HPLC is a common method for the direct purification of glucosinolates from a concentrated crude extract.

1. Crude Extract Preparation:

- Prepare a concentrated crude extract as described in section 2.2.1.

2. Preparative HPLC:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an ion-pairing agent or acid (e.g., formic acid), is used for elution.

- Detection: UV detection at 229 nm is standard for glucosinolates.

- Fractions corresponding to the this compound peak are collected, pooled, and lyophilized.

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the plant source, developmental stage, and the isolation method employed. The following table summarizes representative quantitative data for glucosinolate isolation, with a focus on this compound where available.

| Plant Source | Glucosinolate(s) | Isolation Method | Yield | Purity | Reference |

| Moringa oleifera leaves | Total Glucosinolates | Methanol extraction, Chromatography | Up to 600 µmol/g dry material | Mixture | |

| Brassica juncea L. | Sinigrin | Macroporous ion-exchange resins | ~80% recovery | 58% | |

| Brassica oleracea | Progoitrin & Gluconapin | Alumina column chromatography | 96% & 98% recovery from aqueous extract | Not specified | |

| Broccoli seeds | Glucoraphanin | Preparative HPLC | 17.6 mg from 3 g of seeds | >95% | |

| Chinese Cabbage Seeds | Gluconapin | Preparative HPLC | Not specified | >99% | |

| Iberis sempervirens leaves | This compound | UHPLC-DAD-MS/MS (for quantification) | 35.37 µmol/g DW | Not applicable (quantification) | |

| Iberis sempervirens flowers | This compound | UHPLC-DAD-MS/MS (for quantification) | 19.76 µmol/g DW | Not applicable (quantification) |

Signaling Pathways of this compound Hydrolysis Products

Intact this compound is generally considered biologically inactive. Upon hydrolysis by myrosinase, it releases glucose and an unstable aglycone, which rearranges to form iberin (3-methylsulfinylpropyl isothiocyanate), the primary bioactive compound.

Iberin exerts its biological effects by modulating several key cellular signaling pathways, primarily related to oxidative stress response and apoptosis.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Iberin is a potent inducer of this pathway.

-

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Iberin, being an electrophile, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2.

-

Cellular Response: Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the increased expression of Phase II detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

-

Iberin's Influence: Studies have suggested that the induction of Nrf2 by iberin may occur through an Extracellular signal-Related Kinase (ERK)-dependent pathway, which is a part of the MAPK signaling cascade. This indicates a crosstalk between the MAPK/ERK and Keap1-Nrf2 pathways, where activation of ERK can contribute to the phosphorylation and subsequent activation of Nrf2.

Induction of Apoptosis

Iberin has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).

-

Mechanisms of Apoptosis Induction:

-

Cell Cycle Arrest: Iberin can cause cancer cells to arrest in different phases of the cell cycle.

-

Mitochondrial Pathway: It can decrease the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

-

Caspase Activation: Iberin leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.

-

Conclusion

This compound, first isolated over half a century ago, continues to be a molecule of interest, primarily due to the bioactivity of its hydrolysis product, iberin. The isolation of this compound has evolved from classical phytochemical techniques to highly efficient chromatographic methods that can yield high-purity material for research. Understanding the detailed experimental protocols for its isolation is crucial for obtaining reliable and reproducible results. Furthermore, the elucidation of the signaling pathways modulated by iberin, particularly the Keap1-Nrf2 and apoptotic pathways, provides a molecular basis for its observed chemopreventive and therapeutic potential. This guide serves as a foundational resource for scientists aiming to explore the chemistry and biology of this compound and its derivatives in the context of health and disease.

A Technical Guide to Glucosinolate Profiles in Brassica Vegetables

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of glucosinolate profiles in various economically important Brassica vegetables. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols for analysis, and visualizations of key biochemical pathways.

Introduction to Glucosinolates

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales, which includes many common vegetables like broccoli, cabbage, and kale.[1][2] These compounds are stored in an inactive form within plant cells and are hydrolyzed by the enzyme myrosinase (a β-thioglucosidase) upon tissue damage, such as during chewing or insect feeding.[3][4][5][6] This hydrolysis, often referred to as the "mustard oil bomb," releases a variety of biologically active compounds, most notably isothiocyanates, nitriles, and thiocyanates.[1][3][4][7] The specific breakdown products depend on the structure of the parent glucosinolate, as well as reaction conditions like pH.[7][8][9]

The interest in glucosinolates and their derivatives, particularly isothiocyanates like sulforaphane from broccoli, stems from their potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][7][10] This has spurred significant research into the composition and concentration of these compounds in different Brassica species and cultivars.

Quantitative Glucosinolate Profiles in Brassica Vegetables

The concentration and composition of glucosinolates vary significantly among different Brassica vegetables, and even between different cultivars and plant parts of the same vegetable.[11][12] The following tables summarize quantitative data on the glucosinolate content in several common Brassica vegetables, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, growing conditions, and plant maturity.

Table 1: Glucosinolate Content in Broccoli (Brassica oleracea var. italica)

| Glucosinolate | Plant Part | Concentration | Reference |

| Glucoraphanin | Florets | 89 mg/100 g | [13] |

| Glucoraphanin | Seeds | 1330 mg/100 g | [13] |

| Glucoraphanin | Florets | 0.36 µmol/g fresh weight (average of 32 genotypes) | [14] |

| Glucoraphanin | Florets | 0.88 - 1.10 µmol/g fresh weight (average over 2 years) | [14] |

| Sulforaphane (from Glucoraphanin) | Florets | 57 - 167 mg/kg fresh weight | [15] |

| Sulforaphane (from Glucoraphanin) | Florets | 18 - 500 mg/kg fresh weight | [15] |

| Sulforaphane (from Glucoraphanin) | Sprouts | 1.89 - 3.7 mg/g | [16] |

| Sulforaphane (from Glucoraphanin) | Ripe Seed | 13.35 g/kg dry weight | [17] |

| Total Glucosinolates | Seeds | 110.76 µmol/g | [12] |

| Total Glucosinolates | Sprouts | 162.19 µmol/g | [12] |

| Total Glucosinolates | Florets (frozen) | 65.9 µmol/40 g serving | [18] |

| Glucobrassicin | Florets (frozen) | 9.48 µmol/40 g serving | [18] |

Table 2: Glucosinolate Content in Brussels Sprouts (Brassica oleracea var. gemmifera)

| Glucosinolate | Plant Part | Concentration | Reference |

| Glucoraphanin | Sprouts | 3 mg/100 g | [13] |

| Sinigrin | Sprouts | Present | [19] |

| Progoitrin | Sprouts | Present | [20] |

| Total Glucosinolates | Sprouts (frozen) | 146 µmol/40 g serving | [18] |

| Glucobrassicin | Sprouts (frozen) | 33.8 µmol/40 g serving | [18] |

Table 3: Glucosinolate Content in Cabbage (Brassica oleracea var. capitata)

| Glucosinolate | Plant Part | Concentration | Reference |

| Sinigrin | Cabbage Head | Present (hydrolyzes to allyl isothiocyanate) | [8] |

| Progoitrin | Seeds | 53.53 µmol/g | [12] |

| Glucoerucin | Sprouts | 34.88 µmol/g | [12] |

Table 4: Glucosinolate Content in Kale (Brassica oleracea var. acephala)

| Glucosinolate | Plant Part | Concentration | Reference |

| Sinigrin | Seeds | 66.49 µmol/g | [12] |

| Sinigrin | Sprouts | 55.56 µmol/g | [12] |

| Total Glucosinolates | Shoots | 61.76 µmol/g | [12] |

| Total Glucosinolates | Roots | 73.61 µmol/g | [12] |

Table 5: Glucosinolate Content in Mustard (Brassica juncea, Brassica nigra, Sinapis alba)

| Glucosinolate | Species | Plant Part | Concentration | Reference |

| Sinigrin | B. juncea | Seeds | Abundant | [21] |

| Sinigrin | B. nigra | Seeds | 0.4% - 0.9% | [22] |

| Sinigrin | B. juncea | Seeds | 0.8% - 0.9% | [22] |

| Sinalbin | S. alba | Seeds | Chief glucosinolate, 0.1% - 1.1% | [21][22] |

| Allyl isothiocyanate (from Sinigrin) | Table Mustard | - | 4 - >200 mg/100 g fresh weight | [23] |

Table 6: Glucosinolate Content in Rapeseed (Brassica napus)

| Glucosinolate | Cultivar Type | Plant Part | Concentration | Reference |

| Progoitrin | Single-low | Seeds | Detected | [11] |

| Gluconapin | Single-low | Seeds | Detected | [11] |

| Glucobrassicanapin | All cultivars | Roots | Detected | [11] |

| Glucobrassicin | All cultivars | Roots | Detected | [11] |

| Gluconasturtiin | All cultivars | Roots | Detected | [11] |

| Glucobrassicanapin | Nabicol | Leaves | Modified by selection | [24][25] |

| Gluconapin | Nabiza | Leaves | Modified by selection | [24][25] |

Experimental Protocols for Glucosinolate Analysis

The accurate quantification of glucosinolates is critical for research and quality control. The most common methods involve high-performance liquid chromatography (HPLC).[26][27][28] Below is a generalized protocol based on established methods for the extraction and analysis of intact glucosinolates.

Sample Preparation and Extraction

-

Sample Collection and Homogenization : Collect fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.[29]

-

Heat Inactivation of Myrosinase : To prevent the breakdown of glucosinolates during extraction, myrosinase must be inactivated. This is typically achieved by adding the powdered sample to boiling methanol or ethanol (e.g., 70-80% methanol/ethanol in water) and incubating at a high temperature (e.g., 75°C) for a short period (e.g., 1-10 minutes).[27][29][30]

-

Extraction : After heat inactivation, the extraction is continued, often with sonication, to ensure the complete transfer of glucosinolates into the solvent.[29] The mixture is then centrifuged to pellet the solid plant material.

-

Purification (Optional but Recommended) : The supernatant containing the crude glucosinolate extract can be further purified using solid-phase extraction (SPE) with an ion-exchange column (e.g., DEAE-Sephadex).[27] This step helps to remove interfering compounds.

HPLC Analysis

For the analysis of intact glucosinolates, a reversed-phase HPLC system coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is commonly used.[31]

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically employed.

-

Mobile Phase : A gradient elution is used, commonly with a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium formate.[30]

-

Detection : UV detection is performed at a wavelength around 229 nm. Mass spectrometry provides higher selectivity and sensitivity.[31]

-

-

Quantification : Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards.[27] An external standard, such as glucoraphanin or sinigrin, can be used to create a calibration curve.[27][30] Response factors may be necessary to quantify glucosinolates for which standards are not available.[30]

For a more detailed, step-by-step protocol, refer to the method described by Grosser and van Dam (2017).[27][32][33]

Key Biochemical Pathways

The biosynthesis of glucosinolates and their subsequent breakdown are complex, multi-step processes involving numerous enzymes. Understanding these pathways is crucial for metabolic engineering and for interpreting the biological effects of Brassica consumption.

Glucosinolate Biosynthesis

The biosynthesis of glucosinolates can be divided into three main stages:

-

Side-Chain Elongation : The amino acid precursors (e.g., methionine for aliphatic glucosinolates, tryptophan for indole glucosinolates) undergo chain elongation.[34][35][36]

-

Formation of the Core Glucosinolate Structure : The modified amino acid is converted into the characteristic glucosinolate core structure.[34][35][36]

-

Secondary Side-Chain Modifications : The side chain of the core structure is further modified, leading to the diverse array of over 130 known glucosinolates.[34][35][36]

The Glucosinolate-Myrosinase System and Breakdown

When plant tissue is damaged, glucosinolates and myrosinase, which are normally physically separated, come into contact.[1][3] Myrosinase cleaves the glucose moiety from the glucosinolate, forming an unstable aglycone.[4] This aglycone then spontaneously rearranges to form various breakdown products, with the outcome influenced by factors such as the glucosinolate side chain structure and the presence of specifier proteins.[37]

Indole Glucosinolate Breakdown

Indole glucosinolates, derived from tryptophan, follow a similar breakdown pattern but yield a distinct set of biologically active molecules.[38][39][40][41] For instance, glucobrassicin breakdown can lead to the formation of indole-3-carbinol (I3C) and indole-3-acetonitrile (IAN).[40] These compounds have their own unique biological activities and are a subject of intensive research.

Conclusion

This guide has provided a comprehensive overview of glucosinolate profiles in key Brassica vegetables, detailed a standard methodology for their analysis, and visualized the core biochemical pathways. The significant variation in glucosinolate content highlights the importance of continued research to characterize different cultivars and understand the factors influencing their accumulation. For professionals in drug development, the rich diversity of glucosinolates and their breakdown products in Brassica vegetables represents a promising source of bioactive compounds for further investigation and potential therapeutic applications. The provided protocols and pathway diagrams serve as a foundational resource for advancing this research.

References

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 3. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemodiversity of the Glucosinolate-Myrosinase System at the Single Cell Type Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Quantitative determination of glucoraphanin in Brassica vegetables by " by Iris Lee, Mary C. Boyce et al. [ro.ecu.edu.au]

- 14. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Factors Influencing Sulforaphane Content in Broccoli Sprouts and Subsequent Sulforaphane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. starlingscience.com [starlingscience.com]

- 19. Sinigrin - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Glucosinolates and Omega-3 Fatty Acids from Mustard Seeds: Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective [mdpi.com]

- 24. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]

- 25. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. youtube.com [youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 36. revista-agroproductividad.org [revista-agroproductividad.org]

- 37. researchgate.net [researchgate.net]

- 38. Indole glucosinolate breakdown and its biological effects - ProQuest [proquest.com]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. Indole glucosinolate breakdown and its biological effects | Semantic Scholar [semanticscholar.org]

The Enzymatic Hydrolysis of Glucoiberin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of Glucoiberin, a glucosinolate found in various Brassica vegetables. The focus is on the core biochemical processes, quantitative aspects, and the biological significance of its primary hydrolysis product, iberin. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Myrosinase

This compound is a sulfur-containing secondary metabolite belonging to the glucosinolate family, predominantly found in plants of the Brassicaceae family, such as broccoli, cabbage, and Brussels sprouts.[1] Like other glucosinolates, this compound itself has limited biological activity. Its significance lies in its enzymatic hydrolysis by myrosinase (a β-thioglucosidase), an enzyme that is physically separated from glucosinolates in intact plant tissue.[2] When the plant tissue is damaged, for instance, through chewing or cutting, myrosinase comes into contact with this compound, initiating a hydrolysis reaction that yields biologically active compounds.[2] The primary product of this compound hydrolysis is iberin, an isothiocyanate with potential chemopreventive and anti-inflammatory properties.[3]

The Enzymatic Hydrolysis Reaction